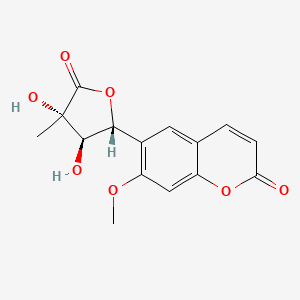
Hydramicromelin B
Vue d'ensemble
Description
Hydramicromelin B is a coumarin compound that is derived from the aerial parts of Micromelum integerrimum . It has a unique chemical structure and biological activity .
Synthesis Analysis
The core structures of this compound were synthesized from L-phenylglycine . The synthesis process involved several steps including Wittig reaction, [2,3]-Meisenheimer rearrangement, epoxidation, and dihydroxylation reaction . This process was reported to be high-yield and high-enantioselectivity .Molecular Structure Analysis
This compound has a molecular formula of C15H14O7 and a molecular weight of 306.27 g/mol . The molecule contains a total of 38 bonds, including 24 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 ten-membered ring, 2 esters (aliphatic), 2 hydroxyl groups, 1 secondary alcohol, and 1 tertiary alcohol .Chemical Reactions Analysis
The key reaction in the synthesis of this compound is the [2,3]-Meisenheimer rearrangement . Other reactions involved in the synthesis process include Wittig reaction, epoxidation, and dihydroxylation .Physical And Chemical Properties Analysis
This compound is a powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Applications De Recherche Scientifique
Prenylated Coumarins from Micromelum integerrimum : A study by Phakhodee et al. (2014) discussed the isolation of two new prenylated coumarins, hydramicromelin D and integerrimelin, from Micromelum integerrimum. Although not directly about Hydramicromelin B, this study highlights the ongoing research in identifying and characterizing new compounds from natural sources, which could have potential applications in drug discovery or other fields.
Hydralazine Mechanism of Action : Research by Knowles et al. (2004) explored the mechanism of action of hydralazine, a vasodilator. They found that hydralazine induces the expression of hypoxia-inducible factor-1 alpha and vascular endothelial growth factor, initiating a pro-angiogenic phenotype. This study indicates the potential for compounds like this compound, if structurally or functionally similar to hydralazine, to have significant physiological effects.
Biomedical Applications of Hydrazones : A review paper by Wahbeh and Milkowski (2019) discusses the use of hydrazones in biomedical applications. Hydrazones are used for site-specific drug release, such as in tumor tissue or thrombosis. This indicates a potential area where this compound, if it possesses hydrazone-like properties, could be applicable.
Hydra as a Model for Environmental Studies : A study by Quinn, Gagné, and Blaise (2012) used Hydra as a model organism for studying the toxic potential of various substances. If this compound has potential environmental or toxicological impacts, similar methodologies could be applied to study its effects.
Propriétés
IUPAC Name |
6-[(2R,3R,4S)-3,4-dihydroxy-4-methyl-5-oxooxolan-2-yl]-7-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O7/c1-15(19)13(17)12(22-14(15)18)8-5-7-3-4-11(16)21-9(7)6-10(8)20-2/h3-6,12-13,17,19H,1-2H3/t12-,13-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUHWPFITUMCFA-NFAWXSAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1=O)C2=C(C=C3C(=C2)C=CC(=O)O3)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@@H]([C@H](OC1=O)C2=C(C=C3C(=C2)C=CC(=O)O3)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




